molecular formula FeN2O6 B083410 Iron nitrate CAS No. 14013-86-6

Iron nitrate

Cat. No.: B083410
CAS No.: 14013-86-6
M. Wt: 179.86 g/mol
InChI Key: MVFCKEFYUDZOCX-UHFFFAOYSA-N
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Description

Iron nitrate, primarily existing as iron(III) nitrate (Fe(NO3)3), is a versatile inorganic compound with significant industrial and scientific relevance. It commonly occurs in hydrated forms, notably the nonahydrate (Fe(NO3)3·9H2O) and hexahydrate (Fe(NO3)3·6H2O) . The nonahydrate form is characterized by its bright violet crystalline appearance and a melting point of 47°C, while the hexahydrate is pale yellow .

Scientific Research Applications

Agricultural Applications

Biofortification
Iron nitrate is widely used to enhance the nutritional quality of crops through biofortification. A study on Swiss chard (Beta vulgaris L.) demonstrated that foliar applications of this compound significantly increased the iron content in the plant tissues. The research indicated that higher concentrations (5000 mg L^-1) resulted in a 226% increase in iron accumulation compared to control treatments, while also affecting protein and nitrate levels in the plants .

Table 1: Effects of this compound on Nutrient Accumulation in Swiss Chard

Treatment Concentration (mg L^-1)Iron Accumulation (%)Protein Accumulation (%)Nitrate Accumulation (%)
Control (0)000
25001208050
500022670100

Soil Health Improvement
this compound also plays a critical role in improving soil health by facilitating the availability of iron, which is essential for plant growth. Its application can enhance the microbial activity in the soil, promoting better nutrient cycling and plant uptake .

Catalytic Applications

Fischer-Tropsch Synthesis
this compound is utilized as a precursor for synthesizing iron catalysts used in Fischer-Tropsch synthesis, which converts syngas into hydrocarbons. Research indicates that this compound can be combined with nickel nitrate to optimize catalyst performance, enhancing the production of light olefins .

Table 2: Comparison of Catalyst Performance Using Different Precursors

Precursor TypeLight Olefin Yield (%)Catalyst Activity (g CO/h/g catalyst)
This compound + Nickel4520
Iron Oxide4018
Nickel Nitrate3515

Environmental Applications

Remediation of Contaminated Soils
this compound has been investigated for its potential in remediating contaminated soils, particularly those affected by heavy metals. The compound aids in the reduction of metal ions, facilitating their immobilization and thereby reducing their bioavailability .

Microbial Redox Cycling
In environmental microbiology, this compound is involved in microbial redox cycling processes. Studies have shown that it can serve as an electron acceptor in anaerobic conditions, promoting the biogeochemical cycling of nutrients like nitrogen and phosphorus .

Case Studies

Case Study: this compound in Wheat and Pea Intercropping
A recent study evaluated the use of nano iron and this compound in intercropping systems involving wheat and peas. The findings revealed that nano iron applications resulted in higher fertilizer use efficiency compared to conventional this compound applications, indicating a shift towards more sustainable agricultural practices .

Mechanism of Action

Iron nitrate exerts its effects primarily through its ability to act as an oxidizing agent. The iron ion (Fe²⁺) can participate in redox reactions, where it can either donate or accept electrons, thus facilitating various chemical transformations. The nitrate ions (NO₃⁻) can also participate in reactions, contributing to the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Physical and Chemical Properties of Selected Metal Nitrates

Compound Formula Oxidation State Hydrate Forms Melting Point (°C) Solubility (g/100g H₂O)
Iron(III) nitrate Fe(NO₃)₃ +3 Nonahydrate 47 150 (20°C)
Sodium nitrate NaNO₃ +1 Anhydrous 306 92.1 (25°C)
Ammonium nitrate NH₄NO₃ - Anhydrous 169.6 118 (20°C)
Gallium nitrate Ga(NO₃)₃ +3 Nonahydrate \sim70 (decomposes) Soluble

Key Observations :

  • Oxidation States : Iron(III) and gallium(III) nitrates share a +3 oxidation state, enabling similar redox reactivity, whereas sodium and ammonium nitrates are less reactive .
  • Thermal Stability : Iron(III) nitrate decomposes at lower temperatures (\sim47°C) compared to sodium nitrate (306°C), making it less suitable for high-temperature applications .

Table 2: Application Comparison of Metal Nitrates

Compound Industrial Use Environmental Use Medical Use
Iron(III) nitrate Dye mordant, catalyst Biochar modification for nitrate adsorption Limited
Sodium nitrate Fertilizers, food preservative
Ammonium nitrate Explosives, fertilizers
Gallium nitrate Anticancer therapy

Key Insights :

  • Environmental Remediation: Iron nitrate-modified biochar achieves nitrate removal rates up to 80%, outperforming unmodified biochar (<5%) . In contrast, sodium nitrate is a pollutant in groundwater due to agricultural runoff .
  • Medical Contrast : Gallium nitrate disrupts iron metabolism in cancer cells, mimicking iron’s chemical behavior but inducing apoptosis. This compound itself lacks direct therapeutic use .

Biological Activity

Iron nitrate, particularly in its ferric form (Fe(NO₃)₃), plays a significant role in various biological processes, especially in microbial metabolism and environmental biogeochemistry. This article explores the biological activity of this compound, emphasizing its involvement in nitrate reduction, microbial growth enhancement, and potential applications in bioremediation.

Ferric nitrate appears as a violet crystalline solid and is known for its non-combustible nature while being capable of accelerating the burning of combustible materials . Its solubility in water makes it a suitable candidate for various biological applications.

Role in Nitrate Reduction

This compound serves as an essential component in the microbial reduction of nitrates. This process is crucial for nitrogen cycling in ecosystems, particularly in anaerobic conditions where microorganisms utilize nitrates as electron acceptors.

  • Microbial Mediation : Certain bacteria, such as Shewanella oneidensis, can reduce nitrate to nitrite and further to nitrogen gas using iron as a co-factor. This process not only facilitates nitrogen removal from environments but also enhances the bioavailability of iron .
  • Enzymatic Activity : The presence of iron significantly increases the activity of nitrate and nitrite reductases. For instance, studies have shown that increasing iron concentrations can enhance the activity of these enzymes by several folds .

Study 1: Nitrate Reduction by Shewanella oneidensis

In a controlled experiment, S. oneidensis was incubated with varying concentrations of nitrate and lactate. The results indicated that 90% of nitrate was reduced within 12 hours at initial concentrations of 30 mg·L⁻¹ NO₃⁻-N . The study highlighted the importance of biogenic Fe(II) in promoting this reduction process.

Study 2: Iron Enhancement on Nitrate Utilization

A study investigated the effects of added ferric ions on the activities of nitrate and nitrite reductases. The results demonstrated that higher concentrations of Fe³⁺ significantly accelerated both nitrate utilization and nitrite accumulation, showcasing the synergistic effect of iron on microbial metabolic pathways .

Research Findings

Research has consistently shown that iron is a critical trace element that influences microbial growth and activity related to nitrogen metabolism.

Table 1: Effect of Iron Concentration on Reductase Activity

Fe Amendment (μM)Nitrate Reductase Activity (nmol min⁻¹ mg⁻¹)Nitrite Reductase Activity (nmol min⁻¹ mg⁻¹)
01990
5063100
250892900
500896100

This table illustrates how increasing iron concentrations correlate with enhanced enzymatic activity, emphasizing the vital role iron plays in microbial metabolism .

Implications for Bioremediation

The biological activity associated with this compound has significant implications for environmental remediation strategies. The ability to enhance nitrate reduction through iron supplementation can be harnessed for treating contaminated water bodies, thereby reducing excess nitrates that contribute to eutrophication.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Iron(III) nitrate decomposes upon heating, producing iron oxides and nitrogen oxides. Reaction products vary with temperature and atmosphere:

Conditions Products Mechanism Source
120–150°C (in air)FeO(OH) + NO₂ + O₂Hydrolysis and oxidative decomposition
>200°C (anoxic)Fe₂O₃ + NO + HNO₃Reductive elimination of nitrate ligands
H₂ reduction (700–950°C)Fe₃O₄/FeO (SiO₂/Pt alters kinetics)Sequential reduction: Fe³⁺ → Fe²⁺ → Fe⁰

Key findings :

  • Hydrogen reduction at 950°C yields metallic iron (Fe⁰) in undoped systems, while SiO₂ inhibits reduction by stabilizing Fe³⁺ .

  • Pt doping lowers the activation energy (17.18 kJ/mol), accelerating Fe₂O₃ → Fe₃O₄ conversion .

Redox Reactions

Iron nitrates participate in electron-transfer processes as oxidants or reductants:

Oxidation by Fe³⁺

  • With sodium thiosulfate (Na₂S₂O₃) :

    Fe3++2S2O32[Fe(S2O3)2(H2O)2]timeFe2++S4O62\text{Fe}^{3+}+2\text{S}_2\text{O}_3^{2-}\rightarrow [\text{Fe}(\text{S}_2\text{O}_3)_2(\text{H}_2\text{O})_2]^-\xrightarrow{\text{time}}\text{Fe}^{2+}+\text{S}_4\text{O}_6^{2-}

    Transition metals (Cu²⁺, Co²⁺) catalyze Fe³⁺ → Fe²⁺ reduction, with rates ordered: Cu²⁺ > Co²⁺ > Fe²⁺ .

Reduction of Nitrate (NO₃⁻)

  • Zero-valent iron (Fe⁰) systems :

    NO3+4Fe0+10H+4Fe2++NH4++3H2O\text{NO}_3^-+4\text{Fe}^0+10\text{H}^+\rightarrow 4\text{Fe}^{2+}+\text{NH}_4^++3\text{H}_2\text{O}
    • Kinetics : Pseudo-second-order model fits data (rate constant k = 0.014 mg/(L·min) at 50°C) .

    • Mechanism : Adsorption followed by surface reduction; NH₄⁺ is the primary product under neutral conditions .

Hydrolysis and Complexation

Iron(III) nitrate undergoes hydrolysis and ligand exchange in aqueous or molten states:

Aqueous Hydrolysis

  • Forms acidic solutions due to:

    Fe(H2O)63+Fe(OH)(H2O)52++H+\text{Fe}(\text{H}_2\text{O})_6^{3+}\rightleftharpoons \text{Fe}(\text{OH})(\text{H}_2\text{O})_5^{2+}+\text{H}^+
    • Ligand substitution : Nitrate ligands are replaced by OH⁻, S₂O₃²⁻, or oxalate in ethylene glycol systems .

Molten Salt Reactions

In NaNO₂-NaNO₃-KNO₃ eutectic:

  • FeCl₃ → Fe₂O₃ (Lux-Flood acid-base reaction) .

  • CuSO₄ forms basic nitrates, while Ni²⁺ adopts octahedral coordination (2 nitro : 1 nitrito : 3 nitrato ligands) .

Nitrate Remediation

  • Nanoscale Fe⁰ : Removes NO₃⁻ via adsorption and reduction (50–60% efficiency at pH 7) .

  • Kinetic parameters :

    Activation energy Ea=17.18textkJmolmasstransferlimited[5]\text{Activation energy }E_a=17.18\\text{kJ mol mass transfer limited }[5]

Passivation Effects

  • NO₂⁻ >4 mM passivates Fe⁰ surfaces, blocking further reactions .

This synthesis integrates mechanistic insights, kinetic data, and practical applications, demonstrating iron nitrate’s versatility across inorganic, environmental, and catalytic chemistry.

Q & A

Q. How can Response Surface Methodology (RSM) optimize experimental conditions for iron nitrate-mediated catalytic reactions?

Advanced Research Question
RSM is a statistical tool for modeling interactions between variables (e.g., temperature, pH, this compound concentration) to identify optimal reaction conditions. For example, in catalytic denitrification, RSM minimizes experimental runs while accounting for synergistic effects between Fe³⁺ and other catalysts . To apply RSM:

  • Define independent variables (e.g., Fe(NO₃)₃ dosage, reaction time).
  • Use a central composite design to generate data points.
  • Validate models with ANOVA to ensure statistical significance.
    This approach resolves limitations of single-factor experiments and orthogonal tests, which overlook variable interactions .

Q. What methodologies address discrepancies in environmental impact data for aerosolized this compound?

Advanced Research Question
Contradictions in nitrate aerosol studies (e.g., seasonal concentration variations) require robust data validation:

  • Standardized Sampling : Use cellulose filters to collect aerosols at controlled humidity, preventing nitrate evaporation .
  • Model Calibration : Compare field data (e.g., winter nitrate concentrations >4 µg/m³ in Northwestern Europe) with chemical transport models (CTMs). Adjust ammonia emission inputs to reduce prediction errors (<20% deviation) .
  • Uncertainty Analysis : Quantify biases from incomplete speciation or regional emission inventories.

Q. How should researchers mitigate confounding factors in this compound toxicity studies?

Advanced Research Question
To ensure reliable toxicological

  • Species Selection : Prioritize human cell lines over animal models to avoid interspecies extrapolation errors .
  • Dose-Response Analysis : Use Fe(NO₃)₃ concentrations relevant to environmental exposure (e.g., <100 µM for in vitro assays).
  • Confounder Control : Include covariates (e.g., pH, coexisting ions) in statistical models to isolate nitrate-specific effects .
    EPA guidelines emphasize transparency in reporting raw data (e.g., p-values with confidence intervals) to avoid misleading interpretations .

Q. What analytical techniques ensure accurate quantification of nitrate in this compound solutions?

Basic Research Question

  • Ion Chromatography (IC) : Separates NO₃⁻ from interfering anions (e.g., Cl⁻) with a detection limit of ~0.1 ppm .
  • UV-Vis Spectrophotometry : Measure absorbance at 210 nm (NO₃⁻ peak). Calibrate with Fe(NO₃)₃ standards to account for matrix effects.
  • Brown Ring Test : Confirm NO₃⁻ presence via FeSO₄ + H₂SO₄ reaction. Note: Nitrite (NO₂⁻) causes false positives; pre-treat samples with sulfamic acid .

Q. How does this compound’s hygroscopicity influence experimental reproducibility?

Basic Research Question
Fe(NO₃)₃·9H₂O’s hygroscopic nature necessitates:

  • Storage : Keep in desiccators with silica gel; avoid ambient humidity >30% .
  • Handling : Use anhydrous solvents (e.g., dried ethanol) to prevent unintended hydration.
  • Dosage Calibration : Weigh samples immediately after removal from storage and correct for moisture uptake.

Q. What protocols ensure safe handling of this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation .
  • Fire Prevention : Store away from combustibles (Fe(NO₃)₃ is a strong oxidizer).
  • Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal, adhering to EPA guidelines .

Q. How can researchers resolve contradictions in this compound’s role in Fenton-like reactions?

Advanced Research Question
Conflicting reports on Fe³⁺/H₂O₂ reactivity arise from:

  • pH Dependency : Optimal activity occurs at pH 2.5–3.0; precipitation of Fe(OH)₃ at higher pH reduces efficacy .
  • Ligand Effects : Organic ligands (e.g., citrate) stabilize Fe³⁺, enhancing •OH generation.
  • Interference Studies : Test for urea or phosphate in synthetic urine, which alter reaction kinetics .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?

Advanced Research Question

  • Acidification : Adjust pH to ≤2 with HNO₃ to prevent hydrolysis and Fe(OH)₃ precipitation .
  • Chelation : Add EDTA (1:1 molar ratio) to inhibit oxidation of Fe²⁺ to Fe³⁺.
  • Temperature Control : Store solutions at 4°C; avoid UV light to prevent photodegradation.

Q. How do researchers model the environmental fate of this compound in aquatic systems?

Advanced Research Question

  • Speciation Modeling : Use software (e.g., PHREEQC) to predict Fe³⁺ and NO₃⁻ distribution across pH/Eh gradients.
  • Adsorption Studies : Conduct batch experiments with bentonite or goethite to quantify nitrate retention .
  • Ecotoxicology : Apply ATSDR frameworks to assess bioaccumulation risks in aquatic organisms .

Q. What methodologies validate the purity of synthesized this compound compounds?

Basic Research Question

  • XRD : Confirm crystalline structure matches Fe(NO₃)₃·9H₂O (JCPDS 00-023-0297) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to verify hydrate content.
  • ICP-OES : Quantify Fe³⁺ and NO₃⁻ concentrations, ensuring <1% impurity from Fe²⁺ or Cl⁻ .

Properties

IUPAC Name

iron(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCKEFYUDZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431140
Record name Ferrous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14013-86-6
Record name Ferrous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A variety of Fe-containing X-zeolites were each prepared. First, sodium aluminate was dissolved with stirring and heated in sodium hydroxide and potassium hydroxide solutions until the resultant solution became transparent, so that the solution had the formulation shown in Table 1 below. Subsequently, it was cooled to room temperature. On the other hand, iron (III) nitrate was dissolved in pure water to form an iron nitrate solution. Then, pure water was added to a sodium silicate solution so that each resultant had the formulation in Table 1 below, and then it was stirred at 200 to 10,000 rpm, slowly adding sodium aluminate solution prepared above thereto. Next, the iron nitrate solution was added thereto, thereby obtaining an amorphous gel having the formulation mentioned before. The temperature of the reaction solution for generating this gel was increased to about 50° C.
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